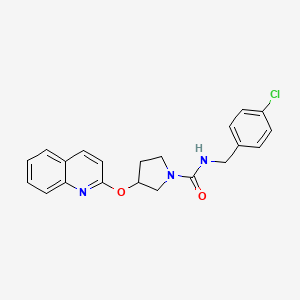

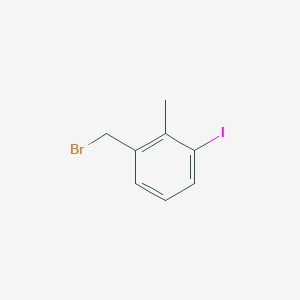

N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a novel chemical entity that appears to be a derivative of pyrroloquinoline structures. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related pyrroloquinoline structures involves a molecular hybridization approach, as seen in the first paper, where a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized using benzohydrazide derivatives and 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst . This method boasts a simple reaction process, excellent yield, and an eco-friendly approach by minimizing chemical waste. Although the exact synthesis of N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray analysis, as mentioned in the second paper . This technique allows for a precise understanding of the crystalline and molecular structure, which is crucial for predicting the behavior and reactivity of the compound. The molecular structure of N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide would likely exhibit features common to pyrroloquinoline derivatives, such as planarity and potential for intermolecular interactions due to the presence of aromatic systems and heteroatoms.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide. However, the related structures discussed in the papers suggest that these compounds could participate in various chemical reactions, particularly those involving coordination with metal ions . The presence of nitrogen atoms in the structure indicates a potential for forming coordinate bonds, which could be exploited in the development of metal complexes for targeted delivery of therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide can be inferred from the properties of similar compounds discussed in the papers. For instance, the antibacterial activity of related pyrroloquinoline derivatives suggests that the compound may also possess biological activity . The presence of a chlorobenzyl group could influence the lipophilicity and thus the bioavailability of the compound. Additionally, the quinoline moiety is known to confer stability and potential for interaction with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

- An efficient synthesis methodology was developed for a compound structurally related to "N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide," focusing on reasonable synthesis steps and the solubility of intermediates. The synthesis involved critical transformations such as selective iodination, quinolone formation, and Sonogashira coupling/pyrrole formation, highlighting the compound's complex structural features (Dorow et al., 2006).

- A related study synthesized N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, featuring compounds with potential for forming coordinate bonds with metal ions and nitric oxide (NO), suggesting applications in targeted NO delivery to biological sites (Yang et al., 2017).

Biological Activity and Applications

- The synthesis and evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides were conducted, with some derivatives showing promising antiproliferative activities against human cancer cell lines. This research implies the potential therapeutic applications of structurally related compounds in cancer treatment (Pirol et al., 2014).

- Another study investigated the spectrum of biological activity of substituted quinoline-2-carboxamides, demonstrating significant activity against mycobacterial species. This research points towards the antimicrobial potential of compounds related to "N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide" (Goněc et al., 2012).

Chemical Properties and Reactions

- Research on the synthesis of soluble and thermally stable polyimides from a diamine structurally similar to "N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide" and various dianhydrides highlighted the compound's potential in creating materials with excellent solubility and thermal stability, suggesting applications in material science (Ghaemy & Bazzar, 2011).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWQALFIRYVPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)

![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)

![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)